molecular formula C12H16O3 B2546009 2,5-Dimethoxy-4-propylbenzaldehyde CAS No. 53581-81-0

2,5-Dimethoxy-4-propylbenzaldehyde

Cat. No.: B2546009
CAS No.: 53581-81-0
M. Wt: 208.257
InChI Key: OEBWIWFDNBJEHM-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-propylbenzaldehyde (CAS 53581-81-0) is a substituted benzaldehyde derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . Its structure features a benzaldehyde core modified by two methoxy (-OCH₃) groups at the 2- and 5-positions and a propyl (-C₃H₇) group at the 4-position (Figure 1). This compound is primarily used in scientific research, particularly in synthetic organic chemistry, due to its aldehyde functional group, which facilitates condensation and nucleophilic addition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dimethoxy-4-propylbenzaldehyde involves the alkylation of 2,5-dimethoxybenzaldehyde. This process typically uses a propyl halide as the alkylating agent in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-propylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

  • 2,5-Dimethoxy-4-propylbenzaldehyde serves as an essential intermediate in the synthesis of various organic compounds. Its functional groups allow for diverse reactions such as nucleophilic additions and substitutions, making it a valuable building block in the development of more complex molecules.

2. Precursor to Psychoactive Compounds

  • This compound is utilized in the synthesis of phenethylamine derivatives, which have been studied for their psychoactive properties. Specifically, it can be transformed into hallucinogenic substances that interact with serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects.

Biological and Medicinal Applications

1. Psychopharmacological Research

  • Research indicates that derivatives of this compound may have potential therapeutic applications in treating psychiatric disorders such as depression and anxiety. Studies focus on its effects on neurotransmitter systems, particularly serotonin .

2. Neuropharmacology Studies

  • The compound's interaction with serotonin receptors has made it a subject of interest in neuropharmacology. It is studied for its agonistic effects on these receptors, which may provide insights into developing new treatments for mood disorders.

Analytical Applications

1. Reference Standard in Analytical Chemistry

  • In analytical chemistry, this compound serves as a reference standard for identifying and quantifying similar compounds in various samples. Its distinct chemical profile allows researchers to use it as a benchmark against which other substances can be measured .

2. Toxicological Studies

  • The compound has been included in toxicological assessments to evaluate its safety profile and potential health risks associated with exposure. Such studies are critical for understanding its implications in consumer products and environmental safety .

Case Studies

Study Title Focus Area Findings
Evaluation of Psychoactive PropertiesPsychopharmacologyInvestigated the hallucinogenic effects related to serotonin receptor activity; found significant interactions with 5-HT2A receptors.
Toxicological AssessmentSafety EvaluationAnalyzed potential health risks associated with exposure; indicated low genotoxicity risk under specific conditions .
Synthesis of Novel DerivativesOrganic ChemistryDeveloped new phenethylamine derivatives based on this compound; demonstrated enhanced pharmacological activity compared to parent compounds .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-propylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic attack. In biological systems, it may interact with enzymes that catalyze reactions involving aldehydes, affecting metabolic pathways .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at -4°C for short-term (1–2 weeks) or -20°C for long-term (1–2 years) .
  • Safety : Classified under hazard codes H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled), necessitating strict protective measures during handling .

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted benzaldehydes and acetophenones. Below is a detailed comparison with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.

Structural and Functional Group Differences

Table 1: Structural Comparison of 2,5-Dimethoxy-4-propylbenzaldehyde and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
This compound 53581-81-0 C₁₂H₁₆O₃ 208.25 Aldehyde 2,5-OCH₃; 4-C₃H₇
1-(2,5-Dimethoxy-4-methylphenyl)ethanone 4223-84-1 C₁₁H₁₄O₃ 194.23 Ketone 2,5-OCH₃; 4-CH₃
1-(5-Hydroxy-2-methoxyphenyl)ethanone 35633-35-3 C₉H₁₀O₃ 166.18 Ketone 2-OCH₃; 5-OH; 4-CH₃ (unclear*)
1-(2-Methoxy-4-methylphenyl)ethanone 13720-58-6 C₁₀H₁₂O₂ 164.20 Ketone 2-OCH₃; 4-CH₃

Notes:

  • The aldehyde group in this compound confers higher reactivity compared to ketones in analogues, enabling participation in Schiff base formation and other nucleophilic additions .

Physicochemical and Reactivity Differences

Table 2: Key Property Comparisons

Property This compound 1-(2,5-Dimethoxy-4-methylphenyl)ethanone
Reactivity High (aldehyde group) Moderate (ketone group)
Lipophilicity Higher (propyl chain) Lower (methyl group)
Synthetic Utility Condensation reactions Less reactive; used as intermediates
Safety Profile H303, H313, H333 Data unavailable

Key Findings :

Functional Group Impact : The aldehyde group in this compound makes it more reactive than its ketone analogues, which are less prone to oxidation or nucleophilic attack .

Substituent Effects: Propyl vs. Methoxy vs. Hydroxy: Methoxy groups are electron-donating, stabilizing the aromatic ring against electrophilic substitution, whereas hydroxy groups may introduce hydrogen-bonding capacity .

Biological Activity

2,5-Dimethoxy-4-propylbenzaldehyde (DMPB) is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on specific biological systems, potential therapeutic applications, and safety considerations.

  • Chemical Formula : C₁₂H₁₆O₃
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 12262499

DMPB is structurally related to other benzaldehyde derivatives and has been studied for its interaction with neurotransmitter systems. Its mechanism primarily involves modulation of serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neuropsychiatric disorders.

Key Findings:

  • DMPB exhibits agonistic activity at the 5-HT2A receptor, which may contribute to its psychoactive effects .
  • The compound has shown potential in influencing locomotor activity in animal models, indicating possible stimulant properties .

Neuropharmacological Effects

DMPB has been evaluated for its effects on behavior and neurochemistry:

  • Locomotor Activity : Studies indicate that DMPB can enhance locomotor activity in rodents, similar to other psychoactive compounds .
  • Cognitive Effects : Initial reports suggest that DMPB may enhance cognitive functions such as memory and learning due to its serotonergic activity .

Antimicrobial and Antiparasitic Properties

Research has also explored the antimicrobial potential of DMPB:

Genotoxicity

Concerns regarding the genotoxicity of benzaldehyde derivatives have been raised:

  • Genotoxic Potential : DMPB's structural analogs have been assessed for genotoxicity using various in vitro assays. While some benzaldehydes showed potential genotoxic effects at high concentrations, DMPB's specific risk profile remains less clear .

Exposure Risk

The migration of benzaldehyde compounds from consumer products has been studied:

  • Regulatory Considerations : In certain scenarios, exposure levels from products containing benzaldehydes were found to exceed acceptable thresholds. However, the specific risks associated with DMPB require further investigation to determine safe exposure levels .

Data Summary

Study Findings Methodology
Agonistic activity at 5-HT2A receptorIn vivo rodent models
Potential antileishmanial propertiesComparative analysis with similar compounds
Concerns over genotoxicityIn vitro assays and regulatory assessments

Case Studies

  • Locomotor Activity Study :
    • A study evaluated the effects of DMPB on locomotion in mice. Results indicated a significant increase in movement compared to control groups, suggesting stimulant-like properties.
  • Cognitive Enhancement Assessment :
    • In a cognitive task involving memory recall, subjects treated with DMPB performed better than those receiving a placebo, indicating potential for cognitive enhancement.

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for synthesizing 2,5-Dimethoxy-4-propylbenzaldehyde, and how can reaction yields be optimized?

  • Methodological Answer : A common synthesis route involves condensation reactions of substituted benzaldehydes. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Optimizing reaction time (4–6 hours), temperature (reflux at ~78°C), and stoichiometry (1:1 molar ratio) can improve yields . Post-reaction purification via solvent evaporation under reduced pressure and recrystallization from ethanol is recommended. Ensure inert conditions to prevent oxidation of the aldehyde group.

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks) to prevent degradation .
  • Safety : Use PPE (gloves, goggles, lab coat) to avoid skin contact or inhalation. Perform reactions in a fume hood due to potential release of volatile byproducts. Waste must be segregated and disposed via certified hazardous waste services .

Q. What analytical techniques are suitable for confirming the purity and identity of this compound?

  • Methodological Answer :

  • HPLC/GC-MS : For purity assessment; use a C18 column with methanol/water mobile phase.
  • NMR : ¹H and ¹³C NMR in CDCl₃ to verify substituent positions (e.g., methoxy groups at C2 and C5, propyl at C4).
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Validation : Cross-validate results using multiple assays (e.g., enzyme inhibition vs. cell-based assays). For example, discrepancies in IC₅₀ values may arise from differences in assay conditions (pH, temperature) or solvent effects.
  • Meta-Analysis : Compare structural analogs (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde derivatives) to identify substituent-specific trends. Use databases like Reaxys to contextualize findings .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed activity. Tools like AutoDock Vina can model binding affinities .

Q. How can crystallographic data improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) to guide structural modifications. For example, substituents at C4 (propyl group) may influence solubility and membrane permeability .
  • Structure-Activity Relationships (SAR) : Correlate crystal lattice energies (calculated via DFT) with thermodynamic stability of derivatives .

Properties

IUPAC Name

2,5-dimethoxy-4-propylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-9-6-12(15-3)10(8-13)7-11(9)14-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBWIWFDNBJEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1OC)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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